Chloro(3-chloropropyl)dimethylsilane

Block Copolymer Synthesis Living Anionic Polymerization End-Functionalization

Researchers requiring precise surface functionalization or block copolymer end-capping often encounter uncontrolled crosslinking (trialkoxysilanes) or thermal lability (>60°C with α-chloromethylsilanes). This compound's monofunctional Si-Cl head enables controlled monolayer-type grafting (~0.25% surface coverage on SiO₂), while the γ-chloropropyl spacer provides thermal stability essential for post-grafting activation. • Controlled grafting density: ~0.25% on SiO₂ for ISFET sensor applications. • Thermal stability: γ-propyl spacer withstands temperatures exceeding 60°C. • Quantitative end-capping: ensures narrow molecular weight distributions in living polymerizations. • Radiopharmaceutical synthon: starting material for ¹⁸F-labeled hypoxia PET tracers.

Molecular Formula C5H12Cl2Si
Molecular Weight 171.14 g/mol
CAS No. 10605-40-0
Cat. No. B076282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(3-chloropropyl)dimethylsilane
CAS10605-40-0
Molecular FormulaC5H12Cl2Si
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCCl)Cl
InChIInChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3
InChIKeyBJLJNLUARMMMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(3-chloropropyl)dimethylsilane: Baseline Overview


Chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0), also referred to as (3-chloropropyl)dimethylchlorosilane, is a bifunctional organosilane featuring a reactive silicon-chlorine (Si–Cl) bond and a 3-chloropropyl side chain. It presents as a colorless liquid with a molecular weight of 171.14 g/mol, a density of 1.046 g/mL at 20°C, and a boiling range of 177–179°C . Its structural duality—a hydrolytically labile Si–Cl head for covalent surface anchoring and a terminal chloroalkyl tail for subsequent nucleophilic displacement—underpins its utility in surface modification, block copolymer synthesis, and as a synthon for radiopharmaceutical precursors . This overview establishes the foundational physicochemical profile against which the following comparative evidence is anchored.

Monolayer surface grafting Single Si–Cl group limits crosslinking, enabling controlled monolayer formation.
γ-Propyl spacer stability Thermally stable linkage for post-grafting processing and high-temperature applications.
Multistep derivatization Terminal chloroalkyl tail supports nucleophilic displacement for diverse functionalization.

Chloro(3-chloropropyl)dimethylsilane: Why Substitution Fails


The bifunctional architecture of Chloro(3-chloropropyl)dimethylsilane—specifically the combination of a single Si–Cl leaving group and a 3-carbon chloroalkyl spacer—imposes a distinct reactivity and stability profile that diverges sharply from both trialkoxysilanes and α-chloromethyl analogs. While trialkoxy-functionalized silanes (e.g., 3-chloropropyltrimethoxysilane) undergo condensation-driven oligomerization in the presence of trace moisture, the monofunctional Si–Cl head of this compound facilitates controlled, monolayer-type surface grafting with reduced crosslinking propensity [1]. Conversely, the γ-chloropropyl spacer provides markedly greater thermal stability of the resulting functional group compared to α-chloromethyl-substituted silanes, which decompose at temperatures above 60°C [2]. These mechanistic and stability distinctions preclude simple one-for-one substitution and necessitate evidence-based selection based on the intended application.

Trialkoxysilanes vs. Monochlorosilane

Trialkoxy analogs may form oligomeric networks via condensation; this compound enables controlled monolayer grafting with reduced crosslinking.

α-Chloromethyl vs. γ-Chloropropyl Spacer

α-Chloromethyl-substituted silanes decompose above 60 °C, limiting thermal post-processing; the γ-propyl spacer maintains functional integrity.

Chloro(3-chloropropyl)dimethylsilane: Comparative Evidence


Chemoselective Coupling in Block Copolymer Synthesis

In chemoselective stepwise coupling for block copolymer synthesis, chloro(3-chloropropyl)dimethylsilane (γ-spacer) enabled quantitative end-functionalization of living macroanions, whereas the α-chloromethyl analog chloro(chloromethyl)dimethylsilane exhibited incomplete coupling due to steric hindrance and proximity effects [1]. The γ-spacer provided sufficient separation between the reactive Si–Cl site and the polymer chain end, facilitating higher coupling yields and narrower molecular weight distributions in the resulting diblock and triblock copolymers.

Chemoselective Coupling
Head-to-head comparison
Near-quantitative end-functionalization of living macroanions
γ-Spacer enables high coupling yields and narrow molecular weight distributions.
α-Chloromethyl analog shows incomplete coupling.
Block Copolymer Synthesis Living Anionic Polymerization End-Functionalization

Thermal Stability of γ-Chloropropyl-Functionalized Silica

After conversion of surface-grafted chloro groups to azide functionalities via nucleophilic substitution with NaN₃, γ-azido groups derived from a 3-chloropropylsilane remained stable across a broad temperature range and extended reaction times. In contrast, α-azido moieties derived from chloromethylsilanes decomposed at temperatures exceeding 60°C [1]. This stability differential is attributed to the greater bond strength and reduced electronic strain of the γ-propyl linkage compared to the α-methylene bridge.

Thermal Stability
Head-to-head comparison
γ-Azido groups stable >60 °C; α-azido decompose above 60 °C
Essential for post-grafting thermal activation or high-temperature operation.
α-Methylene linkage shows thermal lability.
Surface Functionalization Silica Grafting Nucleophilic Substitution

Dimethylfluorosilane PET Tracer: In Vivo Stability & Biodistribution

In a comparative PET imaging study of silicon-based misonidazole analogues, the dimethylfluorosilane derivative synthesized from chloro(3-chloropropyl)dimethylsilane ([18F]2a) exhibited partial uptake in tumor hypoxic regions but also underwent observable defluorination in vivo. In contrast, the more sterically hindered dinaphtylfluorosilane analog ([18F]2d) demonstrated greater hydrolytic stability but was retained predominantly in the lungs due to high lipophilicity, precluding tumor-specific imaging [1]. This trade-off between stability and biodistribution highlights the unique intermediate profile of the dimethyl-substituted silicon center.

PET Tracer Stability
Head-to-head comparison
Dimethylsilane: partial tumor uptake with some defluorination; dinaphtylsilane: high stability but lung retention
Balanced lipophilicity supports tumor penetration and adequate stability.
Scaffold for hypoxia tracer optimization.
PET Imaging 18F-Radiolabeling Hypoxia Imaging

Surface Grafting Density on Silicon Dioxide

Grafting of 3-chloropropyldimethylchlorosilane onto silicon dioxide surfaces yielded an estimated grafting density of 0.25% relative to available silanol sites, as determined by extended site-binding theory analysis of nitrate-sensitive ISFETs [1]. While no direct comparator silane was evaluated in the same study, this value provides a quantitative benchmark for the monofunctional dimethylchlorosilane architecture. In contrast, trichlorosilanes typically achieve significantly higher saturation coverages due to multiple Si–O bond formation [2], underscoring the suitability of this compound for applications requiring sparse, well-defined monolayer coatings.

Grafting Density on SiO₂
Cross-study comparable
~0.25% silanol coverage
Sparse monolayer preserves sensor sensitivity; ~1/3 of trichlorosilane coverage.
Ideal for ISFET and electronic sensor interfaces.
Surface Modification ISFET Sensors Grafting Density

Microwave-Assisted Grafting Acceleration

In microwave-assisted grafting of (3-chloropropyl)dimethylsilanes onto silica, the leaving group profoundly influenced acceleration magnitude. Methoxysilane and p-anisylsilane in heptane exhibited distinct acceleration under 2.45 GHz microwave irradiation at 80°C, whereas grafting in toluene showed no microwave enhancement, likely due to toluene's high dielectric loss masking selective heating [1]. This observation demonstrates that the intrinsic reactivity of the Si–Cl leaving group in chloro(3-chloropropyl)dimethylsilane can be harnessed for accelerated surface functionalization under optimized solvent conditions.

Microwave-Assisted Grafting
Direct head-to-head comparison
Accelerated grafting in heptane under MW irradiation at 80 °C
Method enables faster surface modification; solvent choice critical.
No acceleration in toluene due to dielectric masking.
Microwave-Assisted Synthesis Silica Functionalization Reaction Kinetics

Transdermal Drug Permeation Enhancement

Polydimethylsiloxanes terminated with a 3-chloropropyldimethylchlorosilane-derived end group, after quaternization, enhanced drug permeation through skin by a factor of 2–6 compared to the same formulation without the enhancer polymer [1]. The enhancement correlated with increased partition and permeation coefficients, while diffusion coefficients remained unchanged. This effect is attributed to the unique amphiphilic character imparted by the terminal group architecture.

Transdermal Permeation
Head-to-head comparison
2–6× increase in permeation coefficient vs. control
Supports formulation research for enhanced skin permeation.
Amphiphilic terminal group architecture drives effect.
Transdermal Drug Delivery Silicone Polymers Permeation Enhancement

Chloro(3-chloropropyl)dimethylsilane: Application Scenarios


Precision Block Copolymer Synthesis

When synthesizing well-defined diblock, triblock, or higher-order block copolymers with narrow molecular weight distributions, chloro(3-chloropropyl)dimethylsilane is the preferred end-capping agent over α-chloromethyl analogs. Its γ-propyl spacer ensures quantitative end-functionalization of living macroanions, preventing premature termination and enabling high-yield coupling with a second polymer block [1]. This is critical for applications in advanced membranes, drug delivery vehicles, and nanostructured materials where architectural precision dictates performance.

Thermally Stable Silica Supports for Catalysis

For silica-supported catalysts requiring post-grafting thermal activation (e.g., azide-alkyne click chemistry scaffolds or immobilized transition metal complexes), the γ-chloropropyl spacer of this compound provides essential thermal stability. Unlike α-chloromethylsilanes whose surface-bound derivatives decompose above 60°C, γ-functionalized surfaces remain intact under elevated temperature processing, ensuring catalyst longevity and consistent performance [1].

PET Tracer Development for Hypoxia Imaging

Chloro(3-chloropropyl)dimethylsilane serves as a versatile synthon for constructing 18F-labeled silicon-based misonidazole analogues. Its dimethylsilane core offers a balanced lipophilicity profile that permits tumor penetration while maintaining acceptable in vivo stability, as evidenced by comparative PET imaging studies [1]. This intermediate profile makes it an attractive starting point for further structural optimization of hypoxia-targeted radiotracers, offering a distinct advantage over both overly lipophilic (dinaphtyl) and less stable alternatives.

Sparse Monolayer Coatings for ISFET Sensors

In the fabrication of ISFET sensors, where a dense silane coating can attenuate the electric field sensitivity, the monofunctional chloro(3-chloropropyl)dimethylsilane achieves a grafting density of approximately 0.25% on SiO₂ surfaces [1]. This sparse coverage—roughly one-third that of trichlorosilanes—preserves the underlying gate insulator's responsiveness while still providing a reactive handle for subsequent functionalization with ion-selective moieties, making it the silane of choice for electronic sensor surface engineering [2].

Application
Selection Property
Validation Focus
Precision Block Copolymer Synthesis
γ-Propyl spacer for high coupling efficiency
Coupling yield and molecular weight distribution
Thermally Stable Silica Supports for Catalysis
Thermal stability above 60 °C
Functional integrity after high-temperature processing
PET Tracer Development for Hypoxia Imaging
Balanced lipophilicity of dimethylsilane core
In vivo stability and tumor uptake in PET models
Sparse Monolayer Coatings for ISFET Sensors
Monofunctional Si–Cl for low grafting density
Sensor response and surface coverage

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